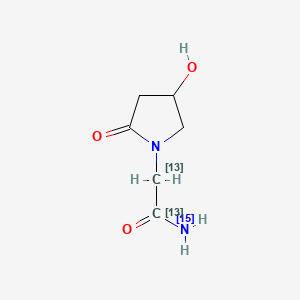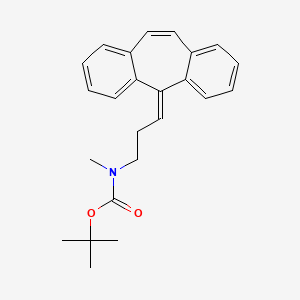![molecular formula C12H21NO B584053 5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-bta-,10a-bta-,10b-bta-)-( CAS No. 146339-08-4](/img/new.no-structure.jpg)
5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-bta-,10a-bta-,10b-bta-)-(
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-bta-,10a-bta-,10b-bta-)-: is a complex organic compound with a unique structure that combines elements of cyclopentane, pyridine, and oxazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-bta-,10a-bta-,10b-bta-)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting materials such as substituted cyclopentanones and aminopyridines can be reacted in the presence of catalysts to form the desired oxazine ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-bta-,10a-bta-,10b-bta-)- involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentapyridine derivatives
- Oxazine derivatives
- Decahydroquinoline derivatives
Uniqueness
What sets 5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-bta-,10a-bta-,10b-bta-)- apart from similar compounds is its unique combination of ring structures. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
146339-08-4 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.306 |
InChI |
InChI=1S/C12H21NO/c1-9-4-2-6-11-10-5-3-7-12(10)14-8-13(9)11/h9-12H,2-8H2,1H3/t9-,10-,11+,12+/m1/s1 |
Clave InChI |
IWVCMFNAGQWNBD-WYUUTHIRSA-N |
SMILES |
CC1CCCC2N1COC3C2CCC3 |
Sinónimos |
5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-bta-,10a-bta-,10b-bta-)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![L-[4-13C]sorbose](/img/structure/B583972.png)
![L-[5-13C]Sorbose](/img/structure/B583974.png)






![D-[1-13C]Tagatose](/img/structure/B583990.png)

